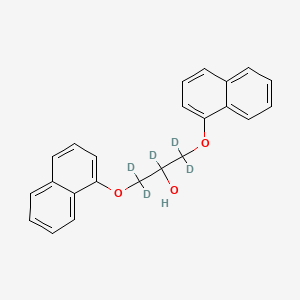

1,3-Bis(1-naphthalenyloxy)-2-propanol-d5

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Science

Deuterium (²H or D), a stable isotope of hydrogen, has become one of the most important labels in modern chemical science. nih.gov Its nucleus contains a proton and a neutron, making it approximately twice as heavy as protium (B1232500) (¹H). This mass difference, while not significantly altering the chemical properties of a molecule, is readily detectable by mass spectrometry (MS) and can influence the vibrational modes of chemical bonds, which is observable in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The utility of deuterium labeling is multifaceted. In mechanistic studies, the replacement of a hydrogen atom with deuterium at a specific position in a molecule can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. By measuring the KIE, chemists can gain insights into the rate-determining step of a reaction and the nature of the transition state. Furthermore, deuterium-labeled compounds are invaluable in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates within a biological system. nih.gov

Overview of Deuterated Analogues within the Propanol (B110389) Derivative Class

Propanol and its derivatives are a class of organic compounds that find widespread use as solvents, chemical intermediates, and in the case of certain derivatives, as pharmaceutical agents. The deuteration of propanol derivatives has led to the development of a range of valuable analytical standards. For instance, 2-propanol-d8 (B1362042) is a commonly used deuterated solvent in NMR spectroscopy, where it helps in achieving clearer spectra by minimizing solvent interference.

In the realm of analytical chemistry, deuterated propanol derivatives are frequently employed as internal standards for quantitative analysis, particularly in chromatography-mass spectrometry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com The co-elution of the deuterated standard with its non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response. oup.com

Academic Context of 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 (B1152276) within Analytical and Synthetic Chemistry Research

The chemical compound this compound stands as a significant molecule within the specialized field of analytical and synthetic chemistry. Its primary role is as an isotopically labeled internal standard for the quantitative analysis of its non-deuterated analogue, which is a known process-related impurity in the manufacturing of the beta-blocker drug, Propranolol (B1214883). researchgate.net The presence of impurities in pharmaceutical products is a critical quality attribute that must be carefully monitored and controlled to ensure the safety and efficacy of the drug.

The use of this compound in analytical methods, particularly LC-MS/MS, allows for the precise and accurate determination of the corresponding impurity in Propranolol drug substance and formulations. The five deuterium atoms on the molecule provide a sufficient mass difference for clear distinction from the unlabeled compound in the mass spectrometer, without significantly altering its chromatographic behavior. This ensures that the internal standard and the analyte experience similar ionization efficiencies and matrix effects, leading to reliable quantification.

While a specific, detailed synthesis of this compound is not widely published in peer-reviewed literature, its preparation would logically follow established synthetic routes for related compounds. The synthesis of the non-deuterated analogue, 1,3-Bis(1-naphthalenyloxy)-2-propanol, typically involves the reaction of 1-naphthol (B170400) with a suitable three-carbon dielectrophile, such as epichlorohydrin, followed by further reaction to introduce the second naphthyloxy group. A plausible route for the deuterated version would involve the use of a deuterated three-carbon synthon. For instance, the reaction could proceed via the coupling of 1-naphthol with a deuterated glycerol (B35011) derivative, or through a multi-step synthesis starting from a deuterated propanol backbone.

The academic and industrial research focused on this compound underscores the critical need for high-purity, well-characterized stable isotope-labeled standards in the pharmaceutical industry to meet stringent regulatory requirements for drug quality and safety.

Interactive Data Tables

Table 1: Analytical Methods for Propranolol and Impurities Utilizing Deuterated Standards

| Analyte(s) | Internal Standard | Analytical Technique | Key Findings |

| Propranolol and its metabolites | Propranolol-d7 | UHPLC-MS/MS | A robust method for the quantification of 18 β-blockers in postmortem specimens was developed with a limit of quantification (LOQ) of 0.1-0.5 ng/mL. The use of deuterated standards enhanced precision and reliability. oup.com |

| Lenvatinib (B1674733) | Propranolol | LC-MS/MS | A validated method for the quantification of lenvatinib in human plasma was established. Propranolol served as a suitable internal standard with no ion suppression or enhancement effects. mdpi.com |

| Propranolol | - | HPTLC | A simple and precise HPTLC method was developed for the estimation of propranolol hydrochloride in bulk drug and tablet formulations with a linearity range of 200–2000 ng/spot. texilajournal.com |

Table 2: Research Findings on Propranolol Metabolism

| Study Focus | Key Enzymes Involved | Metabolic Pathways | Significance |

| Propranolol Metabolism in Human Liver Microsomes | CYP2D6, CYP1A2 | Ring oxidation (4-hydroxypropranolol), Side chain oxidation (N-desisopropylpropranolol) | Delineated the specific roles of major cytochrome P450 enzymes in the primary metabolic routes of propranolol. google.com |

| Pharmacokinetics of Propranolol | UGT1A9, UGT2B4, UGT2B7, SULT1A3 | Glucuronidation, Sulfation | Identified the key enzymes responsible for the phase II metabolism of propranolol and its primary metabolite, 4-hydroxypropranolol. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C23H20O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

1,1,2,3,3-pentadeuterio-1,3-dinaphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C23H20O3/c24-19(15-25-22-13-5-9-17-7-1-3-11-20(17)22)16-26-23-14-6-10-18-8-2-4-12-21(18)23/h1-14,19,24H,15-16H2/i15D2,16D2,19D |

InChI Key |

PKZXCEVVANTTGF-SJJJQHHHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)OC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(COC3=CC=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis 1 Naphthalenyloxy 2 Propanol D5

Strategic Approaches to Deuterium (B1214612) Incorporation

The placement of deuterium atoms on the C1, C2, and C3 positions of the propanol (B110389) backbone necessitates a synthesis strategy that allows for precise and efficient labeling. Two primary approaches can be considered: precursor-based deuteration and on-resonance deuteration strategies.

A robust method for the synthesis of 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 (B1152276) involves the use of a deuterated precursor. A common starting material for such syntheses is a deuterated three-carbon synthon. One such commercially available precursor is 1,3-dichloro-2-propanol-d5. isotope.comisotope.com

The synthesis would likely proceed via a Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and a primary alkyl halide. In this case, 1-naphthol (B170400) would be deprotonated with a suitable base to form sodium 1-naphthoxide. This nucleophile would then displace the chloride ions from 1,3-dichloro-2-propanol-d5 in a stepwise manner.

Proposed Synthetic Route:

Deprotonation of 1-naphthol: 1-naphthol is treated with a base such as sodium hydride (NaH) or sodium hydroxide (NaOH) in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the sodium 1-naphthoxide.

Nucleophilic Substitution: The sodium 1-naphthoxide is then reacted with 1,3-dichloro-2-propanol-d5. This reaction would likely be carried out at an elevated temperature to facilitate the displacement of both chloride atoms.

| Step | Reactants | Reagents | Solvent | Conditions | Product |

| 1 | 1-Naphthol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Sodium 1-naphthoxide |

| 2 | Sodium 1-naphthoxide, 1,3-Dichloro-2-propanol-d5 | - | Tetrahydrofuran (THF) | Reflux | This compound |

An alternative precursor-based approach could involve the use of deuterated epichlorohydrin (epichlorohydrin-d5). The synthesis would begin with the reaction of 1-naphthol with epichlorohydrin-d5 to form 1-(2,3-epoxypropoxy-d5)naphthalene. This epoxide intermediate would then be opened by a second equivalent of 1-naphthoxide. This route is analogous to methods used in the synthesis of propranolol (B1214883). ut.ac.irgoogle.com

While precursor-based methods are often more straightforward for incorporating deuterium into aliphatic chains, on-resonance deuteration, or hydrogen-deuterium exchange (H/D exchange), is a potential alternative. researchgate.net This approach involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O), often in the presence of a catalyst. researchgate.net

For 1,3-Bis(1-naphthalenyloxy)-2-propanol, this strategy is less practical for selectively deuterating the propanol backbone without affecting the naphthalene (B1677914) rings. However, if the non-deuterated 1,3-Bis(1-naphthalenyloxy)-2-propanol were subjected to H/D exchange conditions, some deuterium incorporation could potentially occur at the carbinol (C2) position through an oxidation-reduction mechanism. nih.govrsc.org Catalysts such as ruthenium or iridium complexes can facilitate the dehydrogenation of the alcohol to a ketone intermediate, which can then undergo enolization and deuteration at the alpha positions before being reduced back to the deuterated alcohol. nih.govrsc.org However, achieving selective and complete deuteration at all five positions of the propanol chain via this method would be challenging and likely result in a mixture of isotopologues.

Optimization of Synthetic Routes for Deuterium Atom Economy

Deuterium atom economy is a critical consideration in the synthesis of labeled compounds, as deuterium sources can be expensive. researchgate.net The precursor-based method using 1,3-dichloro-2-propanol-d5 is generally efficient in terms of deuterium incorporation, as the deuterium is already strategically placed in the starting material. The primary optimization in this route would focus on maximizing the yield of the Williamson ether synthesis.

Factors for Optimization:

Base: The choice of base for deprotonating 1-naphthol can influence the reaction rate and yield. Stronger bases like NaH ensure complete deprotonation.

Solvent: A polar aprotic solvent like DMF or DMSO can enhance the rate of the Sₙ2 reaction.

Temperature: Optimizing the reaction temperature is crucial to ensure the reaction goes to completion without promoting side reactions.

Stoichiometry: Using a slight excess of the sodium 1-naphthoxide can help drive the reaction to completion.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | NaOH | K₂CO₃ | NaH |

| Solvent | Acetonitrile (B52724) | DMF | THF |

| Temperature | 80°C | 100°C | Reflux |

| Molar Ratio (Naphthoxide:Dichloropropanol) | 2.1 : 1 | 2.5 : 1 | 2.0 : 1 |

Investigation of Reaction Mechanisms during Deuteration

The primary reaction mechanism in the proposed precursor-based synthesis is the Williamson ether synthesis, which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

Mechanism Steps:

Acid-Base Reaction: A proton is abstracted from the hydroxyl group of 1-naphthol by a base to form the 1-naphthoxide anion.

Nucleophilic Attack: The nucleophilic 1-naphthoxide anion attacks the electrophilic carbon atom bearing a chlorine atom in 1,3-dichloro-2-propanol-d5.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a bond to the carbon, and the leaving group (chloride) is breaking its bond.

Product Formation: The chloride ion is expelled, and the new carbon-oxygen bond is formed, resulting in the ether product. This process occurs twice to yield the final product.

The stereochemistry at C2 of the propanol backbone is not generated in this reaction as it is a secondary alcohol. The deuteration pattern is retained from the starting material.

If an H/D exchange approach were considered, the mechanism would be more complex, involving metal-catalyzed dehydrogenation to a ketone intermediate, followed by base- or acid-catalyzed enolization and deuteration, and subsequent reduction. nih.govrsc.org

Scale-Up Considerations for Laboratory and Research Applications

Transitioning the synthesis of this compound from a small laboratory scale to larger research-scale production requires careful consideration of several factors.

Key Scale-Up Challenges:

Reagent Handling: The use of sodium hydride, which is highly flammable and reactive with moisture, requires specialized handling procedures and equipment on a larger scale. Alternative, less hazardous bases like potassium carbonate might be evaluated, although they may require more forcing conditions.

Thermal Management: The Williamson ether synthesis is often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. The use of jacketed reactors with controlled heating and cooling systems is essential.

Purification: Purification by column chromatography, which is common on a lab scale, can become cumbersome and expensive for larger quantities. Alternative purification methods such as recrystallization or distillation (if the product is thermally stable) should be investigated to ensure high purity of the final product.

Solvent Use: The volume of solvent used increases significantly on a larger scale. The selection of solvents should consider not only their performance in the reaction but also their environmental impact, cost, and ease of recovery and recycling.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Bis 1 Naphthalenyloxy 2 Propanol D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Site-Specific Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of isotopically labeled compounds, specific NMR methods, including direct detection of the isotope and analysis of its effects on other nuclei, provide definitive evidence of successful and specific labeling. A combination of NMR experiments is often employed for a comprehensive evaluation of a compound's structure and isotopic enrichment. rsc.orgrsc.org

Deuterium (B1214612) NMR (²H NMR) Studies

Deuterium (²H) NMR spectroscopy is a powerful and direct method for confirming the presence and location of deuterium atoms within a molecule. sigmaaldrich.com Since the natural abundance of deuterium is very low (approximately 0.015%), a clean spectrum is obtained where signals correspond only to the enriched sites. sigmaaldrich.com For 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 (B1152276), the five deuterium atoms are expected to be on the propanol (B110389) backbone.

A typical ²H NMR experiment would reveal distinct resonances for the chemically non-equivalent deuterons. The deuterium chemical shifts are nearly identical to the proton chemical shifts of the corresponding non-deuterated sites. sigmaaldrich.com In this case, one would expect to see two main signals corresponding to the deuterons on the C1/C3 positions (CD₂) and the single deuteron (B1233211) on the C2 position (CD). The integration of these signals would be expected to be in a 4:1 ratio, confirming the site-specific labeling and providing a quantitative measure of the isotopic distribution. Quantitative ²H NMR can be a rapid method for determining site-specific deuterium/hydrogen ratios. acs.org

Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) Analysis of Deuterated Systems

The incorporation of deuterium has distinct and predictable effects on both ¹H and ¹³C NMR spectra, which serve as secondary confirmation of successful labeling.

¹H NMR Analysis : In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the five protons on the propan-2-ol backbone would be significantly diminished or entirely absent. The only remaining signals would be those from the naphthalene (B1677914) rings and any residual, non-deuterated compound. The disappearance of these specific proton signals is a clear indicator of successful deuteration at the intended positions. The addition of D₂O can be used to identify the O-H proton resonance, as this proton will rapidly exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum. docbrown.info

¹³C NMR Analysis : Deuterium substitution causes notable effects on the ¹³C NMR spectrum. Carbons directly bonded to deuterium (C-D) exhibit a characteristic splitting pattern and a change in chemical shift. rsc.org

Splitting : Due to coupling with deuterium, which has a spin quantum number of 1, a carbon signal for a CD group will appear as a triplet (1:1:1 ratio), a CD₂ group as a quintet (1:2:3:2:1 ratio), and a CD₃ group as a septet. olemiss.edu

Isotope Shift : The C-D bond causes the carbon to be more shielded compared to a C-H bond, resulting in a slight upfield shift (typically 0.3-0.5 ppm) of the carbon resonance. ox.ac.uk

Signal Intensity : Carbons attached to deuterium often show a significantly reduced signal intensity in proton-decoupled ¹³C NMR spectra. olemiss.eduresearchgate.net This is due to the loss of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times.

For this compound, the signals for C1, C2, and C3 of the propanol backbone would show these characteristic changes, confirming the location of the labels. The table below illustrates the expected ¹³C NMR data for the propanol backbone.

| Carbon Position | Expected Chemical Shift (δ, ppm) (Non-deuterated) | Expected Multiplicity (in ¹³C NMR of d5) | Expected Isotopic Shift |

|---|---|---|---|

| C1, C3 (CH₂) | ~70-72 | Quintet | Upfield |

| C2 (CH) | ~68-70 | Triplet | Upfield |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, especially for the complex aromatic regions of the naphthalene rings, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.com These experiments are typically performed on the non-deuterated analogue to establish the baseline assignments.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. It would be used to trace the connectivity of the protons within each naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different fragments of the molecule, for instance, linking the propanol backbone (via the C1/C3 protons in the non-deuterated form) to the naphthalene rings through the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and isotopic purity of a synthesized compound. rsc.orgrsc.org It provides a highly accurate mass measurement, allowing for the calculation of a precise molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, high molecular weight compounds like this compound. In positive ion mode, the molecule is typically observed as the protonated species, [M+H]⁺. HRMS analysis can differentiate this ion from other species with the same nominal mass but different elemental formulas. acs.org

For this compound (C₂₃H₁₇D₅O₃), the exact mass of the neutral molecule is different from its non-deuterated counterpart (C₂₃H₂₂O₃). HRMS can easily distinguish these and confirm the incorporation of five deuterium atoms. nih.gov Furthermore, the isotopic pattern of the molecular ion cluster is analyzed to determine the level of deuteration. rsc.org A high percentage of enrichment will result in the ion corresponding to the d5 species being the most abundant in the cluster.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (Da) |

|---|---|---|---|

| 1,3-Bis(1-naphthalenyloxy)-2-propanol | C₂₃H₂₂O₃ | 358.1569 | 359.1642 |

| This compound | C₂₃H₁₇D₅O₃ | 363.1883 | 364.1956 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, it can be made amenable to GC analysis through derivatization. researchgate.net A common strategy for compounds containing hydroxyl and secondary amine groups, such as beta-blocker analogues, is silylation. nih.govunina.it

The compound can be reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. nih.govnih.gov This increases the compound's volatility and thermal stability, allowing it to pass through a GC column. The resulting TMS-derivative can then be analyzed by GC-MS, which provides both retention time information for separation and a mass spectrum for identification. The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern shifted by the mass of the TMS group and the deuterium labels, further confirming the structure.

Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural confirmation of molecules by probing their characteristic vibrational modes. For this compound, these techniques would provide a unique spectral fingerprint, confirming the presence of its key functional groups and the success of the isotopic labeling.

In the absence of direct experimental spectra for this compound, a predictive analysis of its FT-IR and Raman spectra can be conducted based on the characteristic frequencies of its structural components: the naphthalene rings, the ether linkages, the propanol backbone, and the deuterium-labeled positions.

Predicted FT-IR and Raman Spectral Data:

The FT-IR and Raman spectra are expected to be rich in information. The naphthalene moieties would give rise to a series of sharp bands corresponding to C-H and C=C stretching and bending vibrations. The ether C-O-C linkages would show characteristic stretching vibrations. The propanol backbone would contribute with C-H and O-H stretching and bending modes.

The introduction of five deuterium atoms at the propan-2-ol backbone (d5) would lead to noticeable shifts in the vibrational frequencies of the C-D bonds compared to their C-H counterparts. The heavier mass of deuterium results in a lower vibrational frequency, a phenomenon that is particularly useful for confirming the specific sites of deuteration.

Below is a table of predicted vibrational modes for this compound, based on established group frequencies and data from related compounds such as 2-naphthalenol and various propanol derivatives.

| Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Assignment |

| O-H Stretch | 3600-3200 | Strong, Broad | Weak | Propanol hydroxyl group |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Strong | Naphthalene rings |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium | Propanol backbone (non-deuterated positions) |

| C-D Stretch | 2200-2100 | Medium | Medium | Deuterated propanol backbone |

| Aromatic C=C Stretch | 1650-1450 | Medium to Strong | Strong | Naphthalene ring skeletal vibrations |

| Aromatic C=C Bending | 1250-1000 | Strong | Medium | Naphthalene ring in-plane bending |

| Aryl Ether C-O Stretch | 1270-1230 | Strong | Medium | Asymmetric C-O-C stretch |

| Aliphatic Ether C-O Stretch | 1150-1085 | Strong | Medium | Symmetric C-O-C stretch |

| C-O Stretch | 1075-1000 | Medium | Weak | Propanol C-O stretch |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | Weak | Naphthalene rings |

This table is a predictive representation and actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Analysis (If applicable to derivatives)

For a molecule like 1,3-Bis(1-naphthalenyloxy)-2-propanol, X-ray crystallography would reveal:

Conformation of the Propanol Backbone: The precise geometry of the central propanol unit, including the torsion angles that define the spatial relationship between the two naphthalenyloxy groups.

Orientation of the Naphthalene Rings: The relative orientation of the two bulky naphthalene rings with respect to each other and to the propanol backbone. This is crucial for understanding potential intramolecular interactions, such as pi-stacking.

Intermolecular Interactions: In the solid state, the analysis would elucidate the packing of the molecules in the crystal lattice, revealing any hydrogen bonding involving the hydroxyl group and other intermolecular forces that dictate the solid-state architecture.

While no published X-ray crystal structures were found for 1,3-Bis(1-naphthalenyloxy)-2-propanol or its deuterated form, this technique would be highly applicable to any of its derivatives that can be crystallized. For instance, the synthesis of a crystalline derivative, such as a salt or a co-crystal, could facilitate a full structural elucidation by X-ray diffraction. Such data would be critical for computational modeling and for understanding the structure-property relationships of this class of compounds. Research on the synthesis and crystal structure of other 1,3-disubstituted-2-propanol derivatives has shown the utility of this method in confirming molecular structures and understanding their solid-state behavior.

Applications in Advanced Analytical Method Development

Role as a Stable Isotope Labeled (SIL) Internal Standard in Quantitative Chemical Analysis

In quantitative analysis, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. scispace.com 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 (B1152276), by having five deuterium (B1214612) atoms in place of hydrogen atoms, is chemically almost identical to the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. scioninstruments.com This characteristic allows it to mimic the behavior of the non-labeled analyte throughout the entire analytical process. scioninstruments.com

When analyzing samples from complex biological or environmental sources, other co-eluting compounds can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. scioninstruments.comresearchgate.net This can lead to either ion suppression or enhancement, causing inaccurate quantification. chromforum.org Because the stable isotope-labeled internal standard, this compound, has nearly identical physicochemical properties to its non-deuterated analog, it co-elutes during chromatography and experiences the same degree of matrix effects. chromforum.orgtexilajournal.com By calculating the ratio of the analyte's response to the internal standard's response, these variations in ionization are effectively normalized, leading to a more accurate determination of the analyte's concentration. scioninstruments.comnih.gov The use of deuterated standards is a robust strategy to compensate for these measurement errors. texilajournal.com

The addition of a precise amount of this compound at the earliest stage of sample preparation helps to correct for variability introduced during the analytical workflow. scioninstruments.com This includes inconsistencies in sample extraction, handling, and injection volume. scispace.comscioninstruments.com Since both the analyte and the SIL internal standard are affected similarly by these procedural variations, the ratio of their signals remains constant, significantly improving the precision and accuracy of the results. scioninstruments.comclearsynth.com Studies comparing methods using analogous internal standards versus stable isotope-labeled standards have demonstrated a significant improvement in assay performance. For instance, the implementation of a deuterated standard in one study improved the mean bias from 96.8% to 100.3% and significantly lowered the variance, indicating enhanced precision. scispace.com Another study showed that the range of interpatient assay imprecision (CV) was consistently lower with a deuterated standard (2.7%-5.7%) compared to an analogous one (7.6%-9.7%). researchgate.net

Table 1: Impact of Internal Standard Choice on Assay Precision and Accuracy This table presents data from a comparative study, illustrating the enhanced performance achieved by using a Stable Isotope-Labeled (SIL) internal standard over an analogous one. The data is based on findings from multiple analytical studies.

| Parameter | Analogous Internal Standard | SIL Internal Standard |

| Mean Bias (%) | 96.8% | 100.3% |

| Standard Deviation of Bias (%) | 8.6% | 7.6% |

| Assay Imprecision (CV%) | 7.6% - 9.7% | 2.7% - 5.7% |

Development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful technique for quantifying trace levels of compounds in complex mixtures. researchgate.netresearchgate.net The use of this compound is integral to developing robust and reliable HPLC-MS/MS methods for its non-labeled counterpart. nih.gov

Ideally, a SIL internal standard should co-elute perfectly with the analyte. However, the substitution of hydrogen with deuterium can sometimes lead to slight differences in retention times, a phenomenon known as the "isotope effect". scispace.comresearchgate.net This can be particularly problematic in regions of changing ion suppression. myadlm.org Therefore, a critical step in method development is the optimization of chromatographic conditions—such as mobile phase composition, gradient, flow rate, and column choice—to either achieve complete co-elution or ensure that any separation does not adversely affect quantification. researchgate.net For related compounds like propranolol (B1214883), reversed-phase columns such as C18 are commonly used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous component with additives like formic acid to ensure sharp peak shapes and efficient separation. researchgate.netresearchgate.netnih.gov

Table 2: Example HPLC-MS/MS Method Parameters for Propranolol Analysis This table provides typical parameters used in HPLC-MS/MS methods for propranolol, a structurally related compound. These conditions serve as a starting point for methods involving this compound.

| Parameter | Typical Conditions |

| Analytical Column | Hypersil GOLD C18 or Phenomenex Synergi Fusion-RP C18 researchgate.netnih.gov |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile researchgate.netnih.gov |

| Flow Rate | 0.3 - 1.0 mL/min researchgate.netnih.gov |

| Column Temperature | 30 - 40 °C researchgate.netnih.gov |

| Injection Volume | 10 µL nih.gov |

Mass spectrometry detection relies on the efficient ionization of the analyte. scioninstruments.com The ionization efficiency can be highly dependent on the molecular structure and the composition of the sample matrix. scispace.comscioninstruments.com While this compound is expected to have an ionization efficiency nearly identical to the unlabeled analyte, it is crucial to verify this during method validation. scispace.comscioninstruments.com Studies are conducted to ensure that the ratio of the analyte to the internal standard remains consistent across different concentrations and in various sample matrices. nih.gov Electrospray ionization (ESI) in positive mode is frequently used for the analysis of related compounds. researchgate.netnih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.nettbzmed.ac.ir

Table 3: Typical Mass Spectrometry Parameters for Propranolol and its Deuterated Standard This table outlines common mass spectrometry settings for the analysis of propranolol, which are applicable for methods using this compound.

| Parameter | Typical Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.netresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Capillary Voltage | 3.0 kV researchgate.net |

| Source Temperature | 500 °C researchgate.net |

| Gas Flow (Desolvation) | 520 L/h researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

For analytes that are thermally stable and volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. When using this compound as an internal standard in GC-MS, it must exhibit similar chromatographic behavior and fragmentation patterns to the unlabeled analyte. scioninstruments.com The use of a deuterated internal standard in GC-MS is crucial for correcting variations caused by sample size, matrix effects, and fluctuations in ion source efficiency. nih.govnih.govresearchgate.net The development of a quantitative pyrolysis-GC/MS protocol using deuterated internal standards of similar polymeric structure proved to be reliable and transferable between laboratories. nih.govnih.gov This approach increases the accuracy and precision of the method, allowing for reliable quantification in complex environmental matrices like soil and sediment. nih.govresearchgate.net

Table 4: Illustrative GC-MS Method Parameters This table provides example parameters for a GC-MS method, where a deuterated internal standard would be beneficial for quantification.

| Parameter | Example Condition |

| GC Column | DB-5ms or similar non-polar column |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60°C, ramp to 300°C at 10°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Detection Mode | Selected Ion Monitoring (SIM) |

Investigative Studies on Deuterium Isotope Effects on Analytical Parameters

The substitution of protium (B1232500) (¹H) with deuterium (²H) in a molecule can lead to subtle but measurable changes in its physicochemical properties, a phenomenon known as the deuterium isotope effect. These effects can manifest in various analytical parameters, providing valuable insights for method development and validation.

Chromatographic Retention Time Variations

While specific research detailing the exact retention time shift for this compound is not extensively published, the general principle observed with other deuterated compounds suggests that it would likely elute slightly earlier than its non-deuterated analog in a typical RP-HPLC system. This slight difference in retention is a critical consideration during method development to ensure proper peak identification and integration, especially if the analyte and internal standard are not completely baseline resolved.

Table 1: Theoretical Chromatographic Behavior of 1,3-Bis(1-naphthalenyloxy)-2-propanol and its d5-Analog

| Compound | Expected Retention Behavior in RP-HPLC | Rationale |

| 1,3-Bis(1-naphthalenyloxy)-2-propanol | Longer retention time | Higher lipophilicity due to C-H bonds. |

| This compound | Slightly shorter retention time | Slightly lower lipophilicity due to C-D bonds. |

Fragmentation Patterns in Mass Spectrometry

In mass spectrometry (MS), particularly in tandem mass spectrometry (MS/MS), the fragmentation of a molecule provides a unique fingerprint that is used for its identification and quantification. The presence of deuterium atoms in this compound can influence its fragmentation pathways compared to the non-deuterated compound.

The increased mass of deuterium can affect the kinetics of bond cleavage, potentially favoring or disfavoring certain fragmentation routes. This can lead to differences in the relative abundances of fragment ions. For instance, the cleavage of a C-D bond requires more energy than the cleavage of a C-H bond, which might suppress fragmentation pathways involving the loss of a deuterium atom. Conversely, this can enhance alternative fragmentation pathways.

While a detailed, publicly available mass spectral library with fragmentation analysis specifically for this compound is not available, general knowledge of mass spectrometry suggests that the primary fragmentation would likely still involve the cleavage of the ether linkages and the propanol (B110389) backbone. The key difference would be the mass-to-charge ratio (m/z) of the resulting fragments, which would be shifted by the presence of the deuterium atoms.

Table 2: Predicted Key Mass Fragments for 1,3-Bis(1-naphthalenyloxy)-2-propanol and its d5-Analog

| Compound | Parent Ion [M+H]⁺ (m/z) | Potential Key Fragment Ions (m/z) | Predicted Fragmentation Pathway |

| 1,3-Bis(1-naphthalenyloxy)-2-propanol | 345.1 | 145.1, 115.1 | Cleavage of ether bonds, loss of naphthyloxy group. |

| This compound | 350.2 | 145.1, 120.1 | Cleavage of ether bonds, potential for fragments retaining the deuterated propanol backbone. |

Note: The m/z values are theoretical and based on the molecular formulas. The fragmentation pathways are predictions based on the general fragmentation of similar structures. Detailed experimental data is required for definitive assignments.

Method Validation and Robustness Studies for Research Applications

The use of this compound as an internal standard is integral to the validation of analytical methods for propranolol and its impurities, ensuring the reliability and accuracy of the results. Method validation is a critical process in pharmaceutical analysis, demonstrating that an analytical procedure is suitable for its intended purpose.

In method validation, this compound is used to assess several key parameters:

Linearity: By adding a constant amount of the deuterated internal standard to a series of calibration standards with varying concentrations of the analyte, a linear relationship between the analyte concentration and the ratio of the analyte peak area to the internal standard peak area can be established.

Accuracy and Precision: The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, leading to improved accuracy (closeness to the true value) and precision (reproducibility) of the measurements.

Matrix Effects: In complex biological matrices like plasma or urine, other components can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard has very similar physicochemical properties to the analyte, it is affected by matrix effects in a similar manner. By monitoring the response of the internal standard, these effects can be compensated for, leading to more accurate quantification.

Robustness: Robustness studies evaluate the reliability of an analytical method with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). The consistent performance of the internal standard under these varied conditions provides confidence in the robustness of the method.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using LC-MS, as it provides the most effective means of correcting for potential errors throughout the analytical process.

Table 3: Role of this compound in Method Validation

| Validation Parameter | Role of this compound |

| Linearity | Enables the establishment of a reliable calibration curve by normalizing analyte response. |

| Accuracy & Precision | Corrects for variability in sample processing and instrument performance. |

| Matrix Effects | Compensates for ion suppression or enhancement from co-eluting matrix components. |

| Robustness | Ensures method reliability under minor variations in analytical conditions. |

Research on Deuterium Label Stability and Exchange Processes

Kinetics and Mechanisms of Deuterium (B1214612) Exchange with Protons in Various Media

The deuterium atoms in 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 (B1152276) are located on carbon atoms, specifically on the C1, C2, and C3 positions of the propanol (B110389) moiety. While C-D bonds are generally more stable than O-H or N-H bonds, they are not entirely immune to exchange, especially when positioned adjacent to activating functional groups like the hydroxyl group in this molecule. acanthusresearch.comnih.gov

The primary mechanism for the exchange of deuterium at a carbon center adjacent to a hydroxyl group involves catalysis by either acid or base. nih.gov

Acid-Catalyzed Exchange: In the presence of a strong deuterated acid (like D₂SO₄), electrophilic substitution can occur on the aromatic naphthalene (B1677914) rings, leading to D-for-H exchange. youtube.com Conversely, in a protic, non-deuterated acidic medium, the reverse H-for-D exchange can be facilitated. The pi electrons of the aromatic system are attracted to the acid, forming a resonance-stabilized carbocation intermediate (arenium ion), which can then lose a deuteron (B1233211) to the solvent. youtube.com

Base-Catalyzed Exchange: For the deuterium atoms on the propanol chain, particularly at C1 and C3 which are alpha to the ether oxygen and beta to the hydroxyl group, and at C2 which is alpha to the hydroxyl group, base-catalyzed exchange can occur. This process typically involves the formation of an intermediate carbanion or enolate-like species, although the latter is more relevant for carbonyl compounds. acanthusresearch.comacs.org For the C-D bond alpha to the secondary alcohol, a dehydrogenation-deuteration mechanism, often facilitated by a metal catalyst, can occur where the alcohol is transiently oxidized to a ketone, allowing for exchange at the alpha-position, followed by reduction back to the deuterated alcohol. nih.gov

Metal-Catalyzed Exchange: Transition metal catalysts, such as palladium, platinum, or iridium, can facilitate hydrogen isotope exchange (HIE) reactions. nih.govwikipedia.orgmdpi.com For secondary alcohols, iridium-based catalysts have been shown to be effective for the selective exchange of deuterium at the α-carbon (the C2 position in this compound) under neutral or basic conditions using D₂O as the deuterium source. nih.gov The mechanism often involves the formation of a metal-hydride (or -deuteride) species and reversible oxidation of the alcohol. nih.gov

The kinetics of these exchange reactions can be described by different models, such as the EX1 or EX2 mechanisms, which were originally developed for amide proton exchange in proteins but provide a useful framework. acs.orgresearchgate.net In an EX2 mechanism, the rate of exchange is dependent on the concentrations of both the substrate and the catalyst (acid or base). For an EX1 mechanism, the rate is dependent only on the substrate concentration, implying a rate-determining unimolecular step. researchgate.net For the C-D bonds in this compound, exchange processes in solution are most likely to follow EX2 kinetics.

Factors Influencing Label Integrity (e.g., pH, Temperature, Solvent)

The stability of the deuterium labels on this compound is not absolute and is significantly influenced by the surrounding chemical environment.

pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. For exchange reactions at carbons adjacent to heteroatoms, the rate constant typically shows a V-shaped curve when plotted against pH, with the minimum rate occurring in the weakly acidic range of pH 2-3. nih.gov Both strongly acidic and strongly basic conditions significantly accelerate the rate of exchange. nih.govwikipedia.org This is critical during sample preparation and analysis, for example in LC-MS methods where mobile phase pH can vary.

Temperature: Like most chemical reactions, the rate of deuterium exchange increases with temperature. Elevated temperatures provide the necessary activation energy for C-D bond cleavage and subsequent exchange. wikipedia.org Therefore, storage at low temperatures and avoiding excessive heat during sample workup is crucial for maintaining isotopic purity.

Solvent: The nature of the solvent plays a critical role. Protic solvents, such as water, methanol (B129727), or ethanol, can act as a source of protons and facilitate exchange, especially in the presence of acid or base catalysts. wikipedia.org When preparing solutions of the deuterated standard, using aprotic solvents or appropriately deuterated protic solvents (e.g., methanol-d₄) is advisable to minimize back-exchange. acanthusresearch.comcornell.edu The presence of atmospheric moisture can also be a source of protons, making it important to use dry solvents and handle the compound in a dry environment. cornell.edunih.gov

The following interactive table illustrates the hypothetical relative stability of the deuterium labels under various conditions, with a lower stability index indicating a higher propensity for exchange.

Note: The data in this table is illustrative and based on general chemical principles, not on experimental results for this compound.

Mechanistic and Tracer Studies Utilizing Deuterated Propanol Derivatives

Investigation of Chemical Reaction Pathways using Isotopic Tracing

Isotopic tracing with deuterated compounds is a cornerstone of mechanistic chemistry, enabling researchers to follow the fate of specific atoms through complex reaction sequences. The five deuterium (B1214612) atoms on the propanol (B110389) backbone of 1,3-bis(1-naphthalenyloxy)-2-propanol-d5 (B1152276) make it an excellent tracer for studying the metabolic and chemical degradation pathways of propranolol (B1214883) and its related impurities.

When introduced into a biological system, such as in vitro metabolism studies using liver microsomes, the presence and position of the deuterium labels can be tracked using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, propranolol is known to be metabolized via three primary pathways: ring oxidation, side-chain oxidation, and glucuronidation, processes primarily catalyzed by cytochrome P450 enzymes like CYP1A2 and CYP2D6. clinpgx.org By analyzing the mass shifts in the resulting metabolites, researchers can unequivocally determine which parts of the molecule have been altered.

If a metabolite retains the d5-propanol backbone, it indicates that the chemical modifications occurred on the naphthalene (B1677914) rings. Conversely, if a metabolic product shows a loss of deuterium, it would point towards reactions involving the propanol moiety. This method provides definitive evidence of reaction pathways that might otherwise be ambiguous.

Elucidation of Proton and Electron Transfer Mechanisms

The transfer of protons (H+) and electrons is fundamental to many biochemical reactions, particularly the oxidative metabolism of drugs. Deuterium's heavier mass compared to protium (B1232500) (¹H) can subtly influence the rates of these transfer steps. In the context of this compound, the deuterium labels on the carbon skeleton are not directly involved in the hydroxyl group's proton transfer. However, their presence can have secondary effects on the electronic environment and vibrational energies of adjacent bonds.

More direct studies of proton transfer often involve labeling the hydroxyl group itself (e.g., -OD). While this specific compound is deuterated on the carbon backbone, its use in conjunction with studies of O-deuterated analogues could help to dissect the sequence of events in oxidation reactions. For example, in a proposed oxidation mechanism, determining whether C-H bond cleavage or O-H bond cleavage is the rate-limiting step can be achieved by comparing the kinetic isotope effects of C-deuterated and O-deuterated species.

Studies of Intermediates and Transition States

The study of short-lived reaction intermediates and the high-energy transition states that lead to them is a challenging yet crucial aspect of mechanistic chemistry. nih.gov Isotopic labeling is a key technique in this field. The use of this compound can help to stabilize or alter the properties of intermediates and transition states, making them more amenable to detection or providing insight into their structure.

For example, if a reaction proceeds through a carbocation intermediate on the propanol backbone, the presence of deuterium atoms on the adjacent carbons can influence its stability through hyperconjugation. While this effect is generally small, it can be detected through sensitive kinetic measurements.

More significantly, the analysis of kinetic isotope effects (discussed in section 6.3) provides direct information about the transition state of a reaction. The magnitude of the isotope effect can indicate the extent to which a particular C-H (or C-D) bond is being broken or formed in the rate-determining step of a reaction.

Applications in Understanding Molecular Dynamics and Interactions

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into how molecules like this compound interact with their environment, such as binding to a receptor protein or solvating in a solvent.

While deuterium substitution does not significantly alter the equilibrium geometry of a molecule, it does affect its vibrational frequencies due to the increased mass. This can have subtle but measurable effects on the dynamics of molecular interactions. For instance, in a protein binding pocket, the altered vibrational modes of the deuterated ligand could influence the strength and nature of non-covalent interactions, such as van der Waals forces and hydrogen bonds.

These subtle changes can be probed experimentally using advanced spectroscopic techniques and then correlated with molecular dynamics simulations to build a more accurate picture of the binding event at the atomic level.

Exploration of Isotope Effects on Reaction Rates and Equilibria

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The KIE is a powerful tool for studying reaction mechanisms, as it provides information about bond breaking or forming at the transition state of the rate-determining step.

For this compound, a primary KIE would be observed if a C-D bond on the propanol backbone is cleaved in the rate-limiting step. Since C-D bonds are stronger and have a lower zero-point energy than C-H bonds, reactions that involve breaking this bond are slower for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). The magnitude of the KIE can provide insight into the geometry of the transition state.

Even if the C-D bonds are not directly broken, a secondary KIE can be observed. This occurs when the hybridization of the carbon atom bearing the deuterium changes during the reaction. For example, if a carbon atom changes from sp3 to sp2 hybridization, an inverse KIE (kH/kD < 1) might be observed due to changes in the vibrational frequencies of the C-D bond at the transition state.

The study of equilibrium isotope effects (EIEs) can also provide valuable thermodynamic information. The EIE reflects the difference in the stability of the deuterated reactant versus the deuterated product. By measuring the equilibrium constant for a reaction with both the deuterated and non-deuterated compound, insights into the vibrational energy differences between the ground states of the reactants and products can be gained. epfl.ch

Below is an interactive data table illustrating hypothetical KIE values and their potential interpretations for reactions involving this compound.

| Reaction Type | Hypothetical kH/kD | Interpretation |

| Metabolic Oxidation at C-2 | 2.5 | Suggests C-D bond cleavage is part of the rate-determining step. |

| N-dealkylation | 1.1 | Small secondary KIE, suggesting a change in the environment around the propanol backbone. |

| Glucuronidation at O-2 | 0.95 | Inverse secondary KIE, potentially indicating a change from sp3 to a more constrained geometry at C-2 in the transition state. |

| Ring Hydroxylation | 1.0 | No significant KIE, indicating the deuterated propanol backbone is not involved in the rate-limiting step. |

Computational and Theoretical Studies

Quantum Chemical Calculations of Isotopic Effects on Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting how isotopic substitution affects molecular properties. The primary origin of these effects lies in the difference in mass between protium (B1232500) (¹H) and deuterium (B1214612) (²H or D). According to the Born-Oppenheimer approximation, the potential energy surface of a molecule is independent of isotopic composition. cchmc.org However, the vibrational energy levels, and specifically the zero-point vibrational energy (ZPVE), are mass-dependent. researchgate.net

The heavier deuterium atom leads to a lower vibrational frequency for a C-D bond compared to a C-H bond. This results in a lower ZPVE for the deuterated molecule, making the C-D bond effectively stronger and slightly shorter than a C-H bond. researchgate.net These fundamental changes influence a range of molecular properties.

Key Research Findings:

Vibrational Frequencies: Calculations consistently show a shift to lower wavenumbers for vibrational modes involving the C-D bond compared to the C-H bond. For the five deuterons on the propanol (B110389) backbone of 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 (B1152276), this would be most pronounced for the C-D stretching and bending frequencies.

Thermodynamic Properties: The difference in ZPVE between the deuterated and non-deuterated isotopologues leads to predictable changes in thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These differences can explain isotope effects observed in phase transitions and binding affinities. cchmc.org For example, the substitution of hydrogen with deuterium can lead to differences in the binding interaction energies of analytes with a stationary phase in chromatography. oup.com

| Property | 1,3-Bis(1-naphthalenyloxy)-2-propanol (H5) | This compound | Calculated Difference (d5 - H5) |

|---|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) (kcal/mol) | 215.8 | 212.5 | -3.3 kcal/mol |

| Average C-D/C-H Bond Length (Å) | 1.095 Å (C-H) | 1.090 Å (C-D) | -0.005 Å |

| Calculated C-D/C-H Stretch Freq. (cm⁻¹) | ~2950 cm⁻¹ (C-H) | ~2200 cm⁻¹ (C-D) | ~ -750 cm⁻¹ |

Molecular Dynamics Simulations of Deuterated Compounds

Molecular dynamics (MD) simulations provide a means to study the time-evolved behavior of molecules, offering a dynamic picture of conformational changes, solvent interactions, and transport properties. To accurately simulate a deuterated compound like this compound, the force field parameters must be adjusted to account for the properties of deuterium.

This typically involves modifying parameters for bonds and angles involving deuterium to reproduce quantum-mechanically derived vibrational frequencies and geometries. oup.com For instance, the force constant for a C-D bond is higher than for a C-H bond, reflecting its greater strength. oup.com

Key Research Findings:

Conformational Dynamics: The slightly smaller van der Waals radius and reduced vibrational amplitude of deuterium can lead to subtle differences in the conformational landscape explored by the molecule. researchgate.net MD simulations can reveal changes in the populations of different rotamers or conformers upon deuteration.

Intermolecular Interactions: Deuteration can affect hydrophobic interactions. cchmc.orgresearchgate.net Protiated compounds often bind more strongly to nonpolar moieties than their deuterated analogs, an effect that can be modeled in MD simulations by careful parameterization of van der Waals and electrostatic interactions. cchmc.org For a molecule with large naphthalene (B1677914) groups, these subtle changes in dispersion forces can alter its aggregation behavior or binding to other molecules.

Solvent Structuring and Diffusion: The differences in hydrogen bonding strength and molecular volume between O-H and O-D groups can influence the structuring of protic solvents around the molecule. MD simulations can quantify these effects and predict differences in properties like the diffusion coefficient in various solvents.

| Parameter/Output | Simulation System | Value (Illustrative) | Comment |

|---|---|---|---|

| C-D Bond Force Constant | This compound | ~800 kcal/(mol·Å²) | Higher than the corresponding C-H force constant (~660 kcal/(mol·Å²)). oup.com |

| Diffusion Coefficient in Chloroform | This compound | Slightly higher than H5 isotopologue | Reflects subtle differences in size and intermolecular forces. |

| Radial Distribution Function g(r) O-H(solvent) | Solute in Water | Peak shift/intensity change vs. O-D | Indicates altered hydrogen bonding network. |

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters and aiding in the interpretation of experimental spectra. For nuclear magnetic resonance (NMR) spectroscopy, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are a standard and effective approach for predicting chemical shifts. nih.govnyu.edumdpi.com

The substitution of protium with deuterium induces small but measurable changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects. mdpi.comnih.gov These effects are primarily transmitted through bonds (usually up to 3-4 bonds away) and arise from the changes in vibrational averaging of molecular geometry and electronic shielding. mdpi.com Predicting these isotopic shifts can be a powerful tool for confirming the site of deuteration. mdpi.com

Key Research Findings:

¹³C NMR Chemical Shifts: DFT/GIAO calculations can predict the ¹³C NMR spectrum of the parent compound with high accuracy. nyu.edu By performing the same calculation on the deuterated molecule, one can compute the isotopic shift (Δδ = δ_H - δ_D) for each carbon atom.

Isotope Shift Magnitude and Sign: The carbon directly attached to a deuterium (C-D) typically experiences the largest isotope shift. The magnitude and sign of the shift for more distant carbons can provide structural information, such as details about hydrogen bonding. nih.gov

Vibrational Spectra (IR/Raman): As mentioned in section 8.1, quantum chemical calculations can accurately predict vibrational frequencies. The most dramatic and easily predictable change in the IR spectrum of this compound would be the appearance of C-D stretching and bending modes at significantly lower frequencies than their C-H counterparts.

| Carbon Atom Position | Calculated δ (ppm) in H5-Isotopologue | Predicted Isotope Shift Δδ (ppm) in d5-Isotopologue | Notes |

|---|---|---|---|

| C2 (CH-OD) | ~70.5 | ~ -0.40 | One-bond isotope effect (from O-D). |

| C1, C3 (CD₂-O) | ~72.0 | ~ -0.80 | Large one-bond isotope effect (α-effect). |

| Naphthyl C1' (C-O-C) | ~155.0 | ~ -0.15 | Three-bond isotope effect. |

| Naphthyl C2' | ~106.0 | ~ -0.02 | Four-bond isotope effect, much smaller. |

Modeling of Deuterium Exchange Processes

Modeling deuterium exchange processes, such as the exchange of the hydroxyl proton for a deuteron (B1233211) from a solvent (e.g., D₂O), provides insight into reaction mechanisms and kinetics. This is particularly relevant in the context of hydrogen/deuterium exchange mass spectrometry (HDX-MS), a technique used to probe protein structure and dynamics. nih.govnih.gov

Computational modeling of these exchange processes can range from static quantum chemical calculations of transition states to more complex approaches combining QM/MM (Quantum Mechanics/Molecular Mechanics) with MD simulations.

Key Research Findings:

Activation Barriers: DFT calculations can be used to locate the transition state for the deuterium exchange reaction and compute the associated activation energy barrier. This barrier is a key determinant of the exchange rate. For the hydroxyl group in this compound, this would involve modeling the transfer of a proton to a solvent molecule and a deuteron from the solvent to the oxygen atom.

Kinetic Isotope Effects (KIE): Theoretical models can predict the kinetic isotope effect for the exchange process. By calculating the vibrational frequencies of the reactants and the transition state for both the all-protium and the deuterated species, the KIE can be estimated using transition state theory.

Solvent Effects: The exchange process is highly dependent on the solvent environment. Polarizable continuum models (PCM) or explicit solvent models in QM/MM simulations can be used to account for the role of the solvent in stabilizing charge separation in the transition state and facilitating the proton/deuteron transfer. researchgate.net

| Parameter | Theoretical Method | Hypothetical Value/Finding |

|---|---|---|

| Exchange Reaction | R-OH + D₂O ⇌ [R-OH···D₂O]‡ ⇌ R-OD + HOD | |

| Activation Energy (Ea) | DFT (B3LYP/6-311++G(d,p) with PCM) | 8-12 kcal/mol |

| Forward Rate Constant (k_f) at 298 K | Transition State Theory | Highly dependent on pH and catalyst |

| Predicted Kinetic Isotope Effect (k_H/k_D) | Calculated from ZPVE differences | > 1 (Normal KIE) |

Future Research Directions and Emerging Applications

Exploration of Novel Deuterium (B1214612) Labeling Strategies

The current synthesis of 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 (B1152276) likely involves established methods for introducing deuterium. However, recent advancements in isotopic labeling offer opportunities for more efficient and site-selective deuteration. researchgate.net Future research could focus on late-stage functionalization, a technique that introduces deuterium into a molecule at a later step in the synthetic sequence. This approach could provide more direct and versatile routes to deuterated analogues.

Furthermore, the use of transition-metal catalysts in hydrogen isotope exchange reactions presents a promising area of exploration. researchgate.net These catalysts could enable the selective replacement of specific hydrogen atoms with deuterium, offering a high degree of control over the labeling pattern. Such precise labeling would be invaluable for detailed metabolic studies and for investigating the kinetic isotope effect.

A comparative analysis of different labeling strategies could be conducted to determine the most efficient and cost-effective methods for the production of this compound.

| Labeling Strategy | Potential Advantages |

| Late-Stage Functionalization | Increased synthetic efficiency and access to a wider range of deuterated analogues. |

| Catalytic Hydrogen Isotope Exchange | High regioselectivity, allowing for precise deuterium placement. |

| Chemoenzymatic Synthesis | High stereoselectivity and milder reaction conditions. |

Expansion of Analytical Applications beyond Quantitative Analysis

Currently, the primary application of this compound is as an internal standard in mass spectrometry-based quantification to correct for matrix effects and improve accuracy. scioninstruments.comclearsynth.comtexilajournal.comkcasbio.com While crucial, this represents a narrow scope of its potential analytical utility.

Future research could explore its application in more advanced mass spectrometry techniques. For instance, its use in isotope dilution mass spectrometry (IDMS) could lead to the development of reference methods for the highly accurate and precise measurement of the corresponding non-deuterated impurity.

Moreover, the stable isotope label could be leveraged to study ion fragmentation pathways in mass spectrometry. By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, researchers can gain a deeper understanding of their gas-phase chemistry, which can aid in the structural elucidation of related compounds. The use of deuterium can also aid in resolving isobaric interferences in complex matrices.

Another potential application lies in nuclear magnetic resonance (NMR) spectroscopy . Deuterium labeling can serve as a powerful tool in simplifying complex proton NMR spectra and aiding in signal assignment. clearsynth.com

Investigation into Deuterium Effects on Material Science or Polymer Chemistry

The molecular structure of 1,3-Bis(1-naphthalenyloxy)-2-propanol, featuring two bulky naphthalene (B1677914) rings and a central propanol (B110389) backbone, suggests its potential as a monomer or a functional additive in polymer science. The presence of hydroxyl groups allows it to act as a polyol, a key building block in the synthesis of polymers like polyesters and polyurethanes. acs.orgresearchgate.net

Naphthalene-containing polymers are known for their enhanced thermal and mechanical properties, as well as their unique optical and electronic characteristics. researchgate.netnih.govmdpi.com Future research could investigate the incorporation of 1,3-Bis(1-naphthalenyloxy)-2-propanol into polymer chains to create novel materials. The large, rigid naphthalene moieties could impart increased glass transition temperatures and specific photophysical properties.

The deuterium labeling in this compound could serve as a unique tool to study polymerization kinetics and material degradation processes. The kinetic isotope effect, where C-D bonds are stronger and react slower than C-H bonds, could be exploited to understand reaction mechanisms at a molecular level. acs.org

| Potential Application Area | Rationale |

| High-Performance Polymers | The rigid naphthalene groups could enhance thermal stability and mechanical strength. bohrium.com |

| Optical Materials | The aromatic system of naphthalene may impart desirable fluorescence or refractive properties. nih.gov |

| Polymer Degradation Studies | The deuterium label can act as a tracer to investigate degradation pathways. |

Integration with Advanced Automation and High-Throughput Methodologies

The fields of chemical synthesis and analysis are increasingly benefiting from automation and high-throughput screening (HTS). acs.orgresearchgate.netnih.gov Future research on this compound and its analogues could be significantly accelerated by adopting these technologies.

Automated synthesis platforms could be employed to rapidly generate libraries of related compounds with variations in the aromatic rings, the linker, or the degree and position of deuteration. nih.gov This would facilitate structure-activity relationship studies for any newly discovered properties.

Following synthesis, high-throughput screening assays could be developed to evaluate the potential of these new molecules in the aforementioned applications, such as their performance as polymer additives or their utility in advanced analytical techniques. The integration of automated synthesis and screening would create a powerful workflow for the discovery and optimization of novel functional molecules based on the 1,3-Bis(1-naphthalenyloxy)-2-propanol scaffold. researchgate.net This approach would not only accelerate research but also enable the exploration of a much larger chemical space than is possible with traditional manual methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.